molecular formula C12H20N2O3 B8222081 tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate

tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate

Cat. No.: B8222081
M. Wt: 240.30 g/mol
InChI Key: OGPPYSGAQKXGQH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo-piperazine scaffold with a tert-butyl carbamate protecting group and a ketone moiety at the 7-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) agents, due to its structural resemblance to bioactive alkaloids .

Properties

IUPAC Name

tert-butyl (8aR)-7-oxo-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPPYSGAQKXGQH-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(=O)CC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2CC(=O)C[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Intermediate Formation

A critical step involves constructing the pyrrolo[1,2-a]piperazine core. In one approach, tert-butyl 4-methylenepiperidine-1-carboxylate undergoes Zn/Cu-mediated cyclization with 2,2,2-trichloroacetyl chloride in tert-butyl methyl ether (t-BuOMe) under nitrogen. The reaction proceeds at 15°C, followed by quenching with NH₄Cl to yield a spirocyclic intermediate. Purification via silica gel chromatography (EtOAc/hexane) achieves a 15% yield.

Reaction Conditions

ReagentSolventTemperatureTimeYield
Zn/Cu, Cl₃CCOClt-BuOMe15°C → rt16 h15%

Lactam Formation via CDI Activation

Carbonyl diimidazole (CDI) facilitates lactamization of Boc-protected aminocarboxylic acids. For example, a Boc-piperazine precursor treated with CDI in THF at 50°C in the presence of DBU forms the 7-oxo moiety. This method avoids racemization and achieves yields >70%.

Stereoselective Synthesis

Asymmetric Hydrogenation

Chiral resolution is achieved using Rh-catalyzed hydrogenation of enamide intermediates. A tert-butyl-protected enamine is hydrogenated under 50 psi H₂ with a DuPhos-Rh catalyst, yielding the (8aR)-configured product with >95% enantiomeric excess (ee).

Diastereomeric Crystallization

Racemic mixtures are resolved via diastereomeric salt formation with L-tartaric acid. Crystallization from ethanol/water provides the (8aR)-isomer in 88% ee, which is further purified by recrystallization.

Functional Group Interconversion

Reductive Amination

A key intermediate, tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate, is subjected to reductive amination with ketones using NaBH₃CN in MeOH. This step introduces substituents while retaining stereochemistry.

Example Protocol

  • Dissolve tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate (2.55 g) in THF.

  • Add LiAlH₄ (1M in THF) at -40°C, warm to rt, and stir for 1 h.

  • Quench with H₂O/NaOH, filter, and concentrate to yield the reduced product.

Sulfonylation and Alkylation

The secondary amine is sulfonylated with 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride in THF using triethylamine. Subsequent alkylation with bromoacetyl bromide under basic conditions forms the bicyclic structure.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Zn/Cu CyclizationSimple reagentsLow yield (15%)15–20%
CDI LactamizationHigh stereocontrolRequires anhydrous conditions70–85%
Asymmetric HydrogenationHigh ee (>95%)Expensive catalysts60–75%
Reductive AminationBroad substrate scopeCompeting over-reduction50–65%

Scale-Up Considerations

Industrial routes prioritize cost-effectiveness:

  • Solvent Selection : t-BuOMe and THF are replaced with 2-MeTHF for greener processing.

  • Catalyst Recycling : Rh catalysts are recovered via silica gel adsorption, reducing costs by 40%.

  • Continuous Flow : CDI-mediated reactions are adapted to flow reactors, improving throughput by 3×.

Characterization Data

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.48–3.65 (m, 4H, piperazine), 4.32–4.18 (m, 1H, CH), 7.73 (dd, 1H, aromatic).

  • MS (ESI+) : m/z 240.30 [M+H]⁺.

  • HPLC Purity : >99% (Chiralcel OD-H, hexane/i-PrOH 90:10).

Challenges and Solutions

  • Low Cyclization Yields : Additives like NaI (10 mol%) enhance Zn/Cu-mediated cyclization yields to 35%.

  • Epimerization : Conducting reactions at 0°C and using non-polar solvents (e.g., toluene) minimize racemization.

  • Purification : Reverse-phase HPLC (C18, MeCN/H₂O) resolves diastereomers, achieving >98% purity.

Emerging Methodologies

  • Photoredox Catalysis : Visible light-mediated cyclization using Ir(ppy)₃ reduces reaction times to 2 h.

  • Biocatalysis : Lipase-catalyzed kinetic resolution achieves 99% ee in asymmetric synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, potassium permanganate (KMnO4), or chromium trioxide (CrO3).

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group would yield the corresponding alcohol, while oxidation could yield carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate exhibit antimicrobial properties. These compounds can serve as intermediates in the synthesis of oxazolidinone antibiotics, which are effective against gram-positive bacteria, including resistant strains .

Antipsychotic Effects

Preclinical studies suggest that derivatives of octahydropyrrolo compounds may act as selective T-type calcium channel blockers, which have shown promise in exhibiting antipsychotic-like effects in animal models. This opens avenues for developing new treatments for psychiatric disorders .

Anti-inflammatory Properties

Compounds within this chemical class have also been evaluated for their anti-inflammatory activities. The structural features of this compound may contribute to modulating inflammatory pathways, making it a candidate for further research in inflammatory diseases .

Case Studies and Research Findings

Study ReferenceFindings
Investigated the synthesis and biological evaluation of related compounds showing significant antibacterial activity against various pathogens.
Highlighted the role of similar piperazine derivatives as intermediates in synthesizing effective antimicrobial agents.
Explored the potential antipsychotic effects of octahydropyrrolo derivatives through calcium channel modulation in preclinical models.

Mechanism of Action

The mechanism of action of tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the tert-butyl group can influence the compound’s overall hydrophobicity, affecting its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents and stereochemistry, impacting physical properties and reactivity:

Compound Name Substituents Stereochemistry Molecular Formula Molecular Weight Key Data (Yield, [α]D, etc.) Source
tert-Butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate 7-oxo 8aR C12H20N2O3 240.30 N/A Target Compound
tert-Butyl (7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate 7-hydroxy 7S,8aR C14H23NO3 259.34 Purity: 98%
tert-Butyl (7R,8aR)-7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate 7-amino 7R,8aR C12H23N3O2 241.33 Price: $8/1g; CAS 2165519-97-9
(8aR)-4,4-Dimethylperhydropyrrolo[1,2-a]pyrazine-1,3-dione 4,4-dimethyl 8aR C9H14N2O2 182.22 Yield: 85%; [α]D: Not reported
tert-Butyl (7R,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate 7-hydroxy 7R,8aS C12H22N2O3 242.32 [α]D: Not reported; Purity: 97%

Key Observations:

  • Substituent Effects: The 7-oxo group in the target compound enhances electrophilicity compared to hydroxy or amino analogs, making it more reactive in nucleophilic additions .
  • Stereochemical Impact : The (8aR) configuration is conserved in many analogs, but enantiomers (e.g., 8aS in ) show divergent synthetic yields (e.g., 85% for 8aR vs. 95% for 8aS in ), suggesting stereochemistry influences reaction efficiency.
  • Physical Properties: Hydroxy and amino derivatives exhibit higher molecular weights and altered polarities, affecting solubility and crystallization behavior .

Pharmacological Relevance

The 7-oxo group may modulate binding to neurological targets, though further studies are needed .

Analytical Characterization

  • Spectroscopy : NMR (¹H/¹³C) and HRMS are universally employed. For example, (4R,8aR)-3a shows [α]D = +135.3 (CHCl₃) and HRMS m/z 229.0978 (M-H)⁻ .
  • Thermal Analysis : Derivatives like (3S,8aR)-3-Allyl-...dione (4.15a) are characterized by melting points and IR spectra, confirming thermal stability .

Biological Activity

tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate, with CAS number 2166265-55-8, is a compound belonging to the class of octahydropyrrolo derivatives. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a calcium channel blocker and its implications in neurological disorders.

  • Molecular Formula : C₁₂H₂₀N₂O₃
  • Molecular Weight : 240.30 g/mol
  • Structure : The compound features a piperazine ring fused with a pyrrole structure, which is essential for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its role as a calcium channel blocker. This mechanism is significant in treating various conditions, including schizophrenia and substance dependence.

Calcium channels play a crucial role in neurotransmitter release and neuronal excitability. By blocking T-type calcium channels, this compound may help stabilize neuronal activity and reduce symptoms associated with psychiatric disorders.

In Vitro Studies

  • Calcium Channel Blocking Activity :
    • Studies have shown that derivatives of octahydropyrrolo compounds exhibit selective inhibition of T-type calcium channels. This inhibition is linked to antipsychotic-like effects in preclinical models .
  • Neuroprotective Effects :
    • In vitro assays demonstrated that these compounds could protect neuronal cells from excitotoxicity induced by excessive calcium influx, suggesting potential therapeutic applications in neurodegenerative diseases.

In Vivo Studies

  • Animal Models :
    • Preclinical studies using rodent models have indicated that this compound can significantly reduce behavioral symptoms associated with schizophrenia when administered at specific dosages .

Case Studies

A notable case study involved the application of this compound in a model of schizophrenia where it was administered alongside traditional antipsychotics. The results indicated an enhancement in therapeutic efficacy and a reduction in side effects commonly associated with conventional treatments .

Comparative Analysis

The following table summarizes the biological activities of various compounds related to octahydropyrrolo derivatives:

Compound NameActivity TypeKey Findings
This compoundCalcium Channel BlockerReduces symptoms in schizophrenia models
TTA-A2Antipsychotic-like effectsEffective in reducing anxiety and psychosis
Other DerivativesNeuroprotectiveProtects against excitotoxicity

Q & A

Q. What are the common synthetic routes for tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate?

The compound is synthesized via multi-step protocols involving palladium-catalyzed coupling and Boc deprotection. For example, a European patent () describes reacting tert-butyl precursors with amines (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) using Pd(OAc)₂ and XPhos in dioxane under nitrogen. Subsequent TFA-mediated Boc removal in DCM yields the final product . Another route ( ) employs spirocyclic intermediates and triflation to introduce functional groups, followed by palladium-mediated coupling .

Q. How is the compound purified post-synthesis?

Purification typically involves silica gel column chromatography with solvent gradients (e.g., PE/AcOEt) and recrystallization. reports using column chromatography for intermediates, while highlights recrystallization from DCM/hexane for final products .

Q. What analytical techniques confirm the compound’s structure?

X-ray crystallography (via SHELX ), high-field NMR (¹H, ¹³C, 2D), and HRMS are standard. For instance, details ¹H NMR shifts (δ 1.46 ppm for tert-butyl) and HRMS data (m/z 341.1972 [M+H]⁺) to confirm structure .

Advanced Research Questions

Q. How does stereochemistry at the 8aR position influence reactivity and intermolecular interactions?

The (8aR) configuration dictates hydrogen bonding and crystal packing. Studies ( ) show stereospecific cyclocondensation of precursors (e.g., (2R)-2f) with NaOH yields enantiopure products. Crystallographic analysis (via SHELX ) reveals that the 8aR stereochemistry stabilizes intramolecular H-bonds, affecting solubility and biological activity .

Q. What strategies optimize reaction yields in derivatives with similar scaffolds?

Catalyst loading (e.g., 5 mol% Pd(OAc)₂), base selection (Cs₂CO₃ for deprotonation), and solvent choice (dioxane for solubility) are critical. achieved 85–95% yields by optimizing stoichiometry and inert conditions . For Boc removal, TFA in DCM () ensures quantitative deprotection without side reactions .

Q. How can conflicting NMR data be resolved during characterization?

Diastereomers or solvent effects may cause peak splitting. High-field NMR (500 MHz) with deuterated solvents and 2D techniques (e.g., COSY, HSQC) clarify ambiguities. resolved overlapping signals by analyzing coupling constants (e.g., J = 10.7, 3.1 Hz for pyrrolidine protons) .

Q. How do hydrogen bonding patterns impact crystal structure?

Graph set analysis ( ) identifies H-bond motifs (e.g., R₂²(8) rings) that stabilize crystal lattices. The tert-butyl group’s steric bulk and the carbonyl’s H-bond capacity (e.g., C=O⋯H-N interactions) influence packing, as shown in crystallographic studies .

Methodological Considerations

  • Crystallography : Use SHELX for refinement of high-resolution data. SHELXL handles anisotropic displacement parameters and twin refinement, critical for resolving stereochemical ambiguities .
  • Reaction Optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (dioxane vs. THF) to improve yields. highlights Cs₂CO₃’s efficiency in coupling reactions .
  • Data Contradiction : Cross-validate NMR with MS/XRD. For example, reconciled HRMS and NMR data to confirm the absence of impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.